1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
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Overview
Description
1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, triazole, piperidine, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.
Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the piperidine derivative with a pyrrolidinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the piperidine and pyrrolidinone moieties contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A compound with a similar triazole ring structure, used as an antifungal agent.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Indole Derivatives: Compounds with an indole nucleus, which exhibit diverse biological activities.
Uniqueness
1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its combination of fluorophenyl, triazole, piperidine, and pyrrolidinone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[2-[4-[4-(4-fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-15-5-3-14(4-6-15)17-12-25(22-21-17)16-7-10-23(11-8-16)19(27)13-24-9-1-2-18(24)26/h3-6,12,16H,1-2,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSWVSUZHDPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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